molecular formula C17H16Cl2FNO2 B2865742 (E)-[(2,6-dichlorophenyl)methoxy]({[4-(3-fluoropropoxy)phenyl]methylidene})amine CAS No. 477870-27-2

(E)-[(2,6-dichlorophenyl)methoxy]({[4-(3-fluoropropoxy)phenyl]methylidene})amine

Cat. No.: B2865742
CAS No.: 477870-27-2
M. Wt: 356.22
InChI Key: PCDQWMGZODGFNR-SRZZPIQSSA-N
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Description

The compound “(E)-(2,6-dichlorophenyl)methoxyphenyl]methylidene})amine” is a chemical substance with the CAS Number: 477870-27-2. It has a molecular weight of 356.22 and its IUPAC name is 4-(3-fluoropropoxy)benzaldehyde O-(2,6-dichlorobenzyl)oxime . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C17H16Cl2FNO2/c18-16-3-1-4-17(19)15(16)12-23-21-11-13-5-7-14(8-6-13)22-10-2-9-20/h1,3-8,11H,2,9-10,12H2/b21-11+ . This code provides a standard way to encode the compound’s molecular structure using text.


Physical and Chemical Properties Analysis

The compound is a solid in physical form . It has a molecular weight of 356.22 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

1. Monoamine Oxidase Inhibitors

Compounds structurally similar to "(E)-(2,6-dichlorophenyl)methoxyamine" have been explored for their potential as monoamine oxidase inhibitors. For instance, the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators through N-methylation has been studied, showing the importance of the structural moieties in determining the reversible or irreversible inhibition of the enzyme (Ding & Silverman, 1993).

2. Palladium-Catalyzed Amination

The palladium-catalyzed amination of aryl halides and aryl triflates represents a key method in the synthesis of aromatic compounds, potentially relevant for the synthesis of "(E)-(2,6-dichlorophenyl)methoxyamine" and its derivatives. This method demonstrates the versatility and efficacy of palladium catalysis in forming aromatic amines, essential for the development of various organic compounds (Wolfe & Buchwald, 2003).

3. Schiff Bases in Corrosion Inhibition

Schiff bases related to the structure have been investigated for their efficacy in inhibiting the corrosion of metals in acidic solutions. These studies reveal the potential of Schiff base derivatives in protecting metals against corrosion, highlighting their importance in material science and engineering (Ashassi-Sorkhabi et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . These statements provide guidance on how to handle the compound safely.

Properties

IUPAC Name

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2FNO2/c18-16-3-1-4-17(19)15(16)12-23-21-11-13-5-7-14(8-6-13)22-10-2-9-20/h1,3-8,11H,2,9-10,12H2/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDQWMGZODGFNR-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CC2=CC=C(C=C2)OCCCF)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/C2=CC=C(C=C2)OCCCF)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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